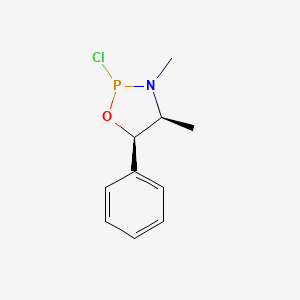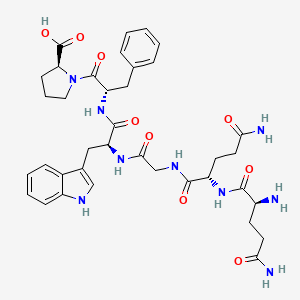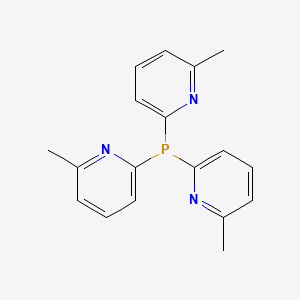
Pyridine, 2,2',2''-phosphinidynetris[6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2,2’,2’'-phosphinidynetris[6-methyl-]: is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. It is characterized by the presence of a pyridine ring, which is a six-membered ring containing one nitrogen atom. This compound is notable for its unique structure, which includes three pyridine rings connected through a central phosphorus atom, each substituted with a methyl group at the 6-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,2’,2’'-phosphinidynetris[6-methyl-] typically involves the reaction of 2,6-dimethylpyridine with a phosphorus trichloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 2,2’,2’'-phosphinidynetris[6-methyl-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides of Pyridine, 2,2’,2’'-phosphinidynetris[6-methyl-].
Reduction: Reduced forms of the compound with hydrogenated pyridine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2,2’,2’'-phosphinidynetris[6-methyl-] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of Pyridine, 2,2’,2’'-phosphinidynetris[6-methyl-] involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is facilitated by the nitrogen atoms in the pyridine rings, which can form hydrogen bonds and coordinate with metal ions in the active sites .
Vergleich Mit ähnlichen Verbindungen
Pyridine: A simpler structure with a single pyridine ring.
2,6-Dimethylpyridine: Similar in structure but lacks the central phosphorus atom.
Triphenylphosphine: Contains a central phosphorus atom but with phenyl groups instead of pyridine rings.
Uniqueness: Pyridine, 2,2’,2’'-phosphinidynetris[6-methyl-] is unique due to its combination of three pyridine rings and a central phosphorus atom, which imparts distinct chemical properties and reactivity. This structure allows for versatile applications in various fields of research and industry .
Eigenschaften
CAS-Nummer |
131504-44-4 |
|---|---|
Molekularformel |
C18H18N3P |
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
tris(6-methylpyridin-2-yl)phosphane |
InChI |
InChI=1S/C18H18N3P/c1-13-7-4-10-16(19-13)22(17-11-5-8-14(2)20-17)18-12-6-9-15(3)21-18/h4-12H,1-3H3 |
InChI-Schlüssel |
KBOUALWYQJUJRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)P(C2=CC=CC(=N2)C)C3=CC=CC(=N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




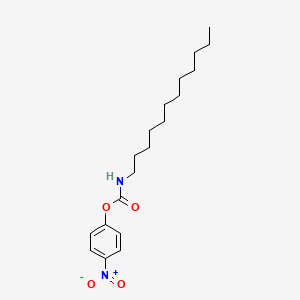
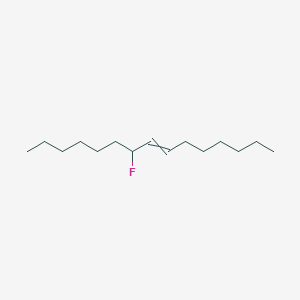
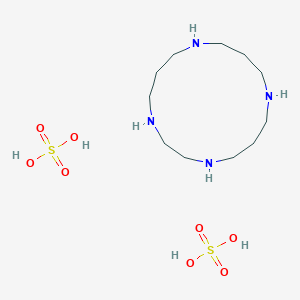
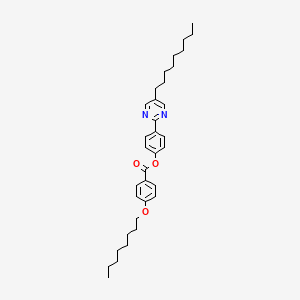
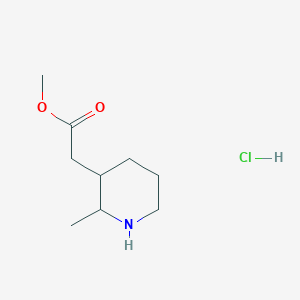
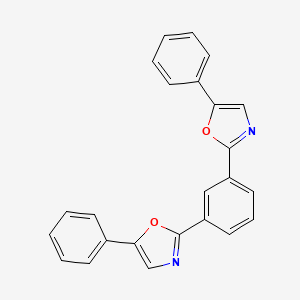
![Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester](/img/structure/B14272217.png)
silane](/img/structure/B14272223.png)

![7-(Phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol](/img/structure/B14272242.png)
